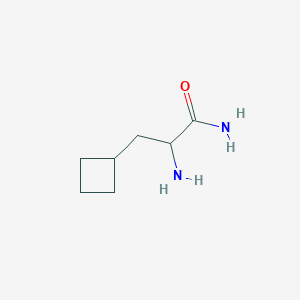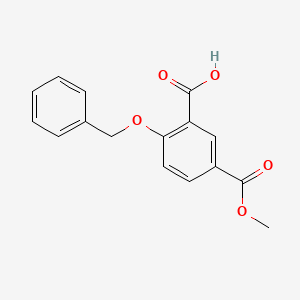
5-methoxycarbonyl-2-phenylmethoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxycarbonyl-2-phenylmethoxybenzoic acid is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core with a benzyloxy group at the 4-position and a carboxy group at the 3-position, esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxycarbonyl-2-phenylmethoxybenzoic acid typically involves the esterification of 4-benzyloxy-3-carboxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Another method involves the use of methyl 4-hydroxy-3-carboxybenzoate as a starting material, which is then subjected to benzylation using benzyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions
5-methoxycarbonyl-2-phenylmethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
5-methoxycarbonyl-2-phenylmethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-methoxycarbonyl-2-phenylmethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological applications .
相似化合物的比较
Similar Compounds
Methyl 3,4,5-tris(benzyloxy)benzoate: Similar structure but with additional benzyloxy groups, leading to different chemical properties and applications.
Methyl 4-hydroxy-3-carboxybenzoate: Lacks the benzyloxy group, resulting in different reactivity and biological activity.
Uniqueness
5-methoxycarbonyl-2-phenylmethoxybenzoic acid is unique due to the presence of both a benzyloxy group and a carboxy group on the benzoic acid core. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in organic synthesis and pharmaceuticals.
属性
分子式 |
C16H14O5 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC 名称 |
5-methoxycarbonyl-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H14O5/c1-20-16(19)12-7-8-14(13(9-12)15(17)18)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
InChI 键 |
IZWNLPLYEITCTM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
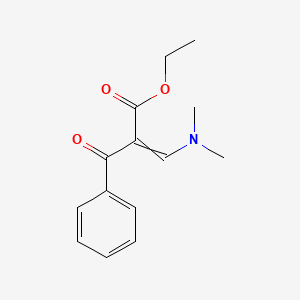
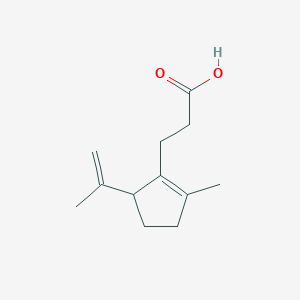
![N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine](/img/structure/B8674373.png)

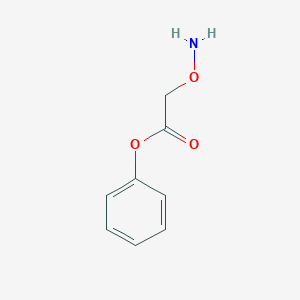

![6-Chloro-2-hydroxymethyl-3-methylimidazo[4,5-b]pyridine](/img/structure/B8674396.png)
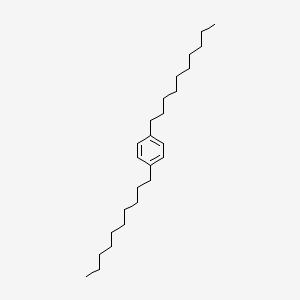
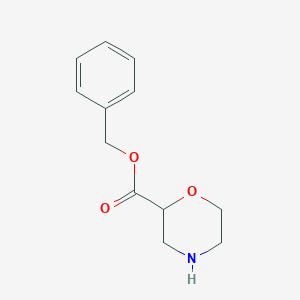
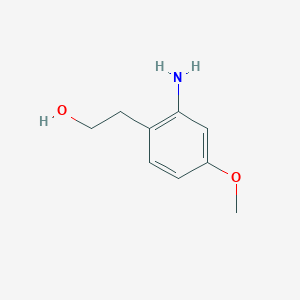

![2-amino-N-[1-(4-chlorophenyl)ethyl]benzamide](/img/structure/B8674422.png)
